molecular formula C11H6BrN3O2 B5560227 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5560227
M. Wt: 292.09 g/mol
InChI Key: BMPYIPZXBCXTIW-UHFFFAOYSA-N
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Description

4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been utilized in the synthesis of various triazoles, starting from isonicotinic acid hydrazide. These synthesized compounds have shown promising antimicrobial activities, indicating the potential use of 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine in developing new antimicrobial agents (Bayrak et al., 2009).

Coordination Compounds and Structural Analysis

The compound has been involved in the synthesis and structural characterization of coordination compounds, particularly those with copper(II). These studies are crucial for understanding the ligand-to-metal charge transfer and the magnetic properties of these compounds (Gómez-Saiz et al., 2003).

Photoinduced Tautomerization Studies

Research on derivatives of this compound has led to insights into photoinduced tautomerization in related pyridines. This area of study is significant for understanding photoreactions and their applications in photochemistry (Vetokhina et al., 2012).

Photophysical Properties and Sensing Applications

Investigations into the photophysical properties of related oxadiazole derivatives have led to the development of materials with potential applications in sensing and organic light-emitting devices. This research highlights the versatility of the compound in various photophysical applications (Shih et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. If it’s used as a pharmaceutical, for example, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine” would require appropriate safety measures. The specific hazards would depend on various factors including its reactivity and toxicity .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for potential uses in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O2/c12-9-2-1-8(16-9)10-14-11(17-15-10)7-3-5-13-6-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPYIPZXBCXTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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